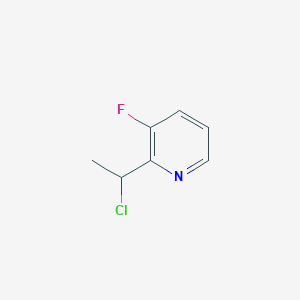

2-(1-Chloroethyl)-3-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Chloroethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the second position and a fluorine atom at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the electrophilic aromatic substitution reaction, where pyridine is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 3-fluoropyridine with 1-chloroethane in the presence of a Lewis acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-3-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides are the primary products.

Reduction: The main product is 2-(1-Ethyl)-3-fluoropyridine.

Scientific Research Applications

2-(1-Chloroethyl)-3-fluoropyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Chloroethyl)-4-fluoropyridine

- 2-(1-Chloroethyl)-3-chloropyridine

- 2-(1-Chloroethyl)-3-bromopyridine

Uniqueness

2-(1-Chloroethyl)-3-fluoropyridine is unique due to the specific positioning of the chloroethyl and fluorine groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Biological Activity

2-(1-Chloroethyl)-3-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with both chloro and fluoro substituents. The presence of these halogens can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanism may involve:

- Inhibition of Enzymes : Targeting enzymes involved in various metabolic pathways.

- Modulation of Signaling Pathways : Affecting cellular signaling that regulates immune responses and inflammation.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Pseudomonas aeruginosa | 0.067 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results suggest that the compound exhibits comparable or superior activity to traditional antibiotics, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory properties. It is believed to inhibit specific inflammatory pathways, potentially useful in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated potent activity against multiple pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks chloro group | Moderate antimicrobial activity |

| 3-Bromo-2-pyridine | Contains bromo substituent | Enhanced anti-inflammatory effects |

| 4-Methyl-3-fluoropyridine | Methyl group increases solubility | Variable antimicrobial effects |

The presence of both chloro and fluoro groups in this compound is believed to enhance its reactivity and biological interactions compared to other derivatives.

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-(1-chloroethyl)-3-fluoropyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3 |

InChI Key |

OKURWHVAGIHTEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.